molecular formula C14H7ClFNO2 B6400670 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid CAS No. 1261992-04-4

4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid

Cat. No.: B6400670
CAS No.: 1261992-04-4
M. Wt: 275.66 g/mol
InChI Key: YATYEJVYBGHUTG-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid is an organic compound with the molecular formula C14H7ClFNO2. This compound is characterized by the presence of a chloro group, a cyano group, and a fluorophenyl group attached to a benzoic acid core. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (50-80°C)

    Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether), temperature (0-25°C)

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water), temperature (room temperature)

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylate salts.

Scientific Research Applications

4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorophenyl groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(3-chloro-5-fluorophenyl)benzoic acid
  • 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid

Comparison

Compared to similar compounds, 4-Chloro-2-(5-cyano-2-fluorophenyl)benzoic acid is unique due to the specific positioning of the cyano and fluorophenyl groups. This unique structure can result in different reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-(5-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-9-2-3-10(14(18)19)11(6-9)12-5-8(7-17)1-4-13(12)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATYEJVYBGHUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689817
Record name 5-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-04-4
Record name 5-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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